1-(5-Chloropyridin-2-yl)propan-2-one

Description

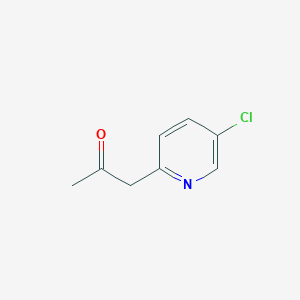

1-(5-Chloropyridin-2-yl)propan-2-one is a heterocyclic ketone featuring a pyridine ring substituted with a chlorine atom at the 5-position and a propan-2-one (acetone) group at the 2-position.

- Molecular formula: C₈H₈ClNO

- Molecular weight: ~169.61 g/mol (calculated).

- Physical properties: Predicted boiling point ~245°C and density ~1.25 g/cm³, extrapolated from the ethanone analog .

- Chemical reactivity: The electron-withdrawing chlorine and ketone groups likely enhance acidity (pKa ~0.7) at the α-position, facilitating nucleophilic reactions.

Pyridine derivatives are widely used in pharmaceuticals and agrochemicals due to their stability and functional versatility. The propan-2-one moiety in this compound may serve as a precursor for synthesizing heterocycles or bioactive molecules.

Properties

Molecular Formula |

C8H8ClNO |

|---|---|

Molecular Weight |

169.61 g/mol |

IUPAC Name |

1-(5-chloropyridin-2-yl)propan-2-one |

InChI |

InChI=1S/C8H8ClNO/c1-6(11)4-8-3-2-7(9)5-10-8/h2-3,5H,4H2,1H3 |

InChI Key |

MCANVECRCAILHL-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CC1=NC=C(C=C1)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Chloropyridin-2-yl)propan-2-one typically involves the reaction of 5-chloropyridine with propanone under specific conditions. One common method is the Friedel-Crafts acylation, where 5-chloropyridine reacts with propanone in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is usually carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and reactors can help in maintaining the optimal reaction conditions, such as temperature and pressure, to achieve efficient synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(5-Chloropyridin-2-yl)propan-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The chlorine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium amide (NaNH2) or thiourea.

Major Products

Oxidation: Carboxylic acids or aldehydes.

Reduction: Alcohols.

Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

1-(5-Chloropyridin-2-yl)propan-2-one has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.

Medicine: Research is ongoing to explore its potential as a pharmacological agent, particularly in the development of new drugs.

Industry: It is used in the manufacture of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(5-Chloropyridin-2-yl)propan-2-one depends on its specific application. In biochemical assays, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved can vary, but typically involve interactions with proteins or nucleic acids.

Comparison with Similar Compounds

Key Observations:

Substituent Effects: Pyridine vs. Thiophene: Thiophene analogs (e.g., entries 4–5) exhibit higher molecular weights due to sulfur’s atomic mass. The aromatic thiophene ring may enhance π-conjugation, influencing electronic properties and reactivity in cycloadditions or electrophilic substitutions . Chloro vs. Bromo: The bromo analog (entry 3) has a higher molecular weight (214.06 vs.

Ketone Chain Length: The ethanone analog (entry 2) has a shorter carbon chain, resulting in a lower boiling point (236.8°C vs. ~245°C predicted for the propan-2-one derivative). The longer chain in the target compound may improve solubility in nonpolar solvents .

Electronic and Acidity Trends: The pKa of the ethanone analog (0.72) suggests moderate acidity at the α-position, comparable to the target compound. Thiophene derivatives may exhibit lower acidity due to sulfur’s electron-donating resonance effects .

Biological Activity

1-(5-Chloropyridin-2-yl)propan-2-one is an organic compound with significant biological activity, particularly noted for its role as an enzyme inhibitor. This article delves into the compound's biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.

Molecular Formula : CHClN

Molecular Weight : 169.61 g/mol

Structure : The compound features a chlorinated pyridine ring and a ketone functional group, which contribute to its reactivity and versatility in organic synthesis.

Research indicates that this compound primarily functions as an enzyme inhibitor. Its mechanism often involves binding to specific proteins or nucleic acids, disrupting normal biological processes. This characteristic positions it as a candidate for drug development aimed at diseases associated with enzyme dysfunctions.

Biological Activity

This compound has shown promising activity against various biological targets:

- Enzyme Inhibition : It has been identified as an inhibitor of certain enzymes involved in metabolic pathways. The inhibition of these enzymes can have therapeutic implications in conditions where enzyme regulation is critical.

- Antiviral Properties : Preliminary studies suggest that derivatives of this compound may exhibit antiviral activity, particularly against HIV-1. For instance, related compounds have demonstrated half-maximal inhibitory concentrations (IC) as low as 89 nM against HIV-1 strains .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structural Similarity | Notable Activity or Use |

|---|---|---|

| 2-Acetylpyridine | Similar | Used in organic synthesis; lacks chlorine |

| 5-Chloro-2-methylpyridine | Similar | Contains a methyl group instead of a ketone |

| 2-Chloropyridine | Similar | Lacks ketone functionality; less versatile |

| 1-(4-Chloropyridin-2-yl)propan-2-one | Similar | Shares similar reactivity but different position of chlorine |

The unique functional groups present in this compound allow for diverse chemical modifications, distinguishing it from other pyridine derivatives.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound and its analogues:

- Antiviral Activity Against HIV : A study highlighted the antiviral potential of compounds related to this compound, noting improvements in selectivity index values and cytotoxicity profiles compared to earlier compounds .

- Enzyme Inhibition Studies : Investigations into the compound's interactions with metabolic enzymes have shown that it can effectively inhibit specific targets, suggesting potential applications in treating metabolic disorders.

- ADME Properties : Research on the absorption, distribution, metabolism, and excretion (ADME) characteristics of related compounds indicates that modifications to the pyridine scaffold can enhance solubility and bioavailability, critical factors for therapeutic efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.